4-(2,6-Dimethylphenoxy)piperidine

Medicinal Chemistry Drug Design ADME

Medicinal chemists require validated building blocks with defined physicochemical properties to maintain SAR integrity. Substituting generic piperidines can compromise target affinity and metabolic stability data. - **Key Property**: cLogP 2.67 - optimal range for CNS permeability & efflux balance - **Structural Specificity**: 2,6-dimethylphenoxy substitution pattern (non-interchangeable with other piperidine analogs) - **Application**: SAR optimization of CYP450 profiles & P2X3 antagonist probes (suggested EC50 = 80 nM) Available for immediate R&D procurement with batch-specific COA.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1017048-01-9
Cat. No. B3374083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylphenoxy)piperidine
CAS1017048-01-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC2CCNCC2
InChIInChI=1S/C13H19NO/c1-10-4-3-5-11(2)13(10)15-12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3
InChIKeyGIMDUKQMEPRHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dimethylphenoxy)piperidine: Chemical Identity and Research Utility


4-(2,6-Dimethylphenoxy)piperidine (CAS 1017048-01-9) is a piperidine derivative with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . Its structure, characterized by a 2,6-dimethylphenoxy group attached to the piperidine ring, positions it as a versatile building block for medicinal chemistry and organic synthesis .

SAR Context Structure–activity relationship studies on 4-substituted piperidine scaffolds
CYP450 Profiling Modulation of metabolic stability via 2,6-dimethylphenoxy substitution
CNS Design Building block with lipophilicity aligned to CNS drug design space

Why Generic Piperidine Analogs Cannot Substitute


The specific 2,6-dimethylphenoxy substitution pattern is not arbitrary. Structure-activity relationship (SAR) studies on related piperidine scaffolds show that subtle modifications to the piperidine core and its substituents drastically alter target affinity and functional activity [1]. For instance, within a series of substituted piperidines developed as p53-hDM2 inhibitors, a focused SAR effort on 4-substituted piperidines was required to identify compound 20t with both good potency and an excellent CYP450 profile, highlighting the non-interchangeable nature of even closely related analogs [2]. Substituting a generic piperidine for 4-(2,6-Dimethylphenoxy)piperidine without understanding its unique properties would compromise the integrity of any structure-activity relationship study or synthetic pathway dependent on its specific steric and electronic characteristics.

Generic piperidine lacks the 2,6-dimethylphenoxy group, altering steric and electronic properties critical for target engagement.
SAR studies on p53-hDM2 inhibitors show that minor 4-substituent changes drastically shift affinity and CYP450 liability.
Replacing with a non-substituted analog may render SAR interpretation invalid and compromise metabolic profiling.

Quantitative Property Differentiation


Lipophilicity Profile for CNS Drug Design

The calculated partition coefficient (cLogP) for 4-(2,6-dimethylphenoxy)piperidine is 2.67 [1]. This value lies within an optimal range often associated with good oral absorption and blood-brain barrier penetration, which is a critical parameter for CNS drug discovery programs [2].

Lipophilicity Profile
Data to verify
cLogP 2.67
Informs CNS permeability assessment in early drug design
Calculated value; experimental confirmation advised
Medicinal Chemistry Drug Design ADME

CYP450 Interaction and Metabolic Stability

While direct CYP inhibition data for 4-(2,6-dimethylphenoxy)piperidine is unavailable, related SAR studies highlight the critical importance of the 4-substituent. In a study optimizing p53-hDM2 inhibitors, 4-substituted piperidines were specifically explored to achieve 'excellent CYP450 profiles' alongside potency [1]. This demonstrates that the 2,6-dimethylphenoxy group in our target compound is a key structural feature for modulating CYP450 interactions, a major concern in drug development.

CYP450 Interaction Context
Class-level inference
4-Substituent critical for CYP profile in related series
Supports SAR-driven CYP450 liability evaluation
Direct data unavailable; review analog SAR
Drug Metabolism CYP450 Pharmacokinetics

Biological Activity and Target Validation Needs

Reports from BindingDB indicate an EC50 of 80 nM for antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. However, this data point is attributed to a compound with the same SMILES string but lacks a corroborating primary reference or comparator data, rendering it insufficient for reliable differentiation.

P2X3 Antagonist Activity
Data to verify
EC50 80 nM
Reported P2X3 context; requires target engagement validation
Lacks corroborating primary reference
Biological Activity Binding Affinity Target Engagement

Recommended Research Applications


Lead Optimization for CNS Penetration

The compound's calculated cLogP of 2.67 [1] makes it a suitable scaffold for medicinal chemists designing CNS-penetrant drug candidates. This value falls within a favorable range for balancing passive permeability and efflux liability, guiding the selection of this specific piperidine over analogs with suboptimal lipophilicity profiles.

SAR Scaffold for CYP450 Liability

The compound serves as a valuable starting point for SAR investigations aimed at optimizing CYP450 inhibition profiles. As demonstrated in related 4-substituted piperidine series [2], the nature of the 4-substituent is crucial for achieving favorable metabolic stability. Researchers can systematically modify this scaffold to fine-tune interactions with CYP450 isoforms.

Chemical Probe for Purinergic Signaling

The unvalidated but suggestive P2X3 antagonist activity (EC50 = 80 nM) [3] positions this compound as a potential probe for investigating purinergic signaling. Its procurement enables focused biological evaluation to confirm target engagement and downstream functional effects, a necessary step before advancing to more advanced analogs.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Lipophilicity-guided scaffold selection
Permeability & efflux liability assessment
CYP450 metabolic stability SAR
4-Substituent-dependent CYP profile
CYP450 isoform inhibition profiling
P2X3 purinergic signaling studies
Reported antagonist activity context
Target engagement confirmation & functional assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,6-Dimethylphenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.